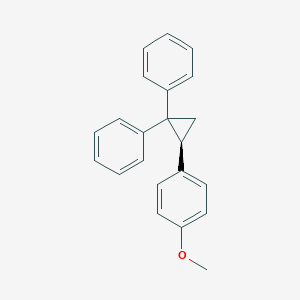

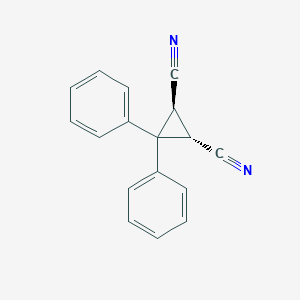

![molecular formula C19H17N5O5S B420430 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide CAS No. 110149-75-2](/img/structure/B420430.png)

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is a chemical compound that is commonly referred to as DAS181. It is a novel antiviral drug that has shown promising results in the treatment of various respiratory viral infections. DAS181 has been extensively studied in scientific research, and its mechanism of action and biochemical effects have been well documented.

Scientific Research Applications

Novel Synthesis and Impurities Study

A review on the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities highlights the development of novel synthesis methods and the study of various pharmaceutical impurities (Saini et al., 2019). Though not directly related to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, this research underscores the importance of understanding synthesis pathways and impurities in drug development.

Advanced Oxidation Processes

A study on the degradation of acetaminophen by advanced oxidation processes details the pathways, by-products, and biotoxicity, along with density functional theory calculations (Qutob et al., 2022). This work suggests that advanced oxidation processes could be relevant for studying the degradation or synthesis of complex organic compounds, including sulfonamide-based chemicals.

Sulfonamide-Based Medicinal Chemistry

Research on sulfonamide inhibitors overviews the significant class of synthetic bacteriostatic antibiotics, including their therapeutic applications for bacterial infections and other conditions (Gulcin & Taslimi, 2018). This review could provide insights into the potential medical applications of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide in treating various diseases.

Application in Organic Synthesis

The application of N-halo reagents in organic synthesis is discussed, summarizing data on the use of N-halo compounds in various organic transformations (Kolvari et al., 2007). This could suggest potential methodologies for the synthesis or modification of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide for various applications.

properties

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O5S/c1-12-10-13(2)21-19(20-12)23-30(28,29)17-8-6-15(7-9-17)22-18(25)14-4-3-5-16(11-14)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVHWCACAVGLMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

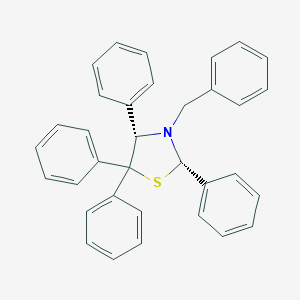

![1,1,3,3,7,7,9,9-Octamethyl-11-phenyl-5,10-dithia-11-azadispiro[3.1.3.2]undecane-2,8-dione](/img/structure/B420350.png)

![Ethyl 1,8,10-triphenyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-9-carboxylate](/img/structure/B420356.png)

![dimethyl spiro[9H-fluorene-9,5'-[1,3,4]thiadiazolidine]-3,4-dicarboxylate](/img/structure/B420358.png)

![Dispiro[adamantane-2,2'-[1,3]dithiolane-4',2''-adamantane]](/img/structure/B420359.png)

![2,2,7,7-Tetrachloro-4,4,8,8-tetramethyl-1,6-dithiadispiro[2.1.2.1]octane](/img/structure/B420364.png)

![N-[1-(dimethylamino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B420366.png)

![3'-(4-methoxyphenyl)-2',4'-diphenyl-spiro[9H-fluorene-9,5'-[1,3]thiazolidine]](/img/structure/B420367.png)

![2,2,4,4-Tetramethyl-3-(methylthio)-3-[(4,5-diphenyl-1-benzyl-1H-imidazole-2-yl)thio]cyclobutanone](/img/structure/B420370.png)